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Introduction
AAT-008 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1]

[2] Emerging preclinical evidence suggests that AAT-008 can enhance the efficacy of

radiotherapy, positioning it as a promising candidate for combination cancer therapy.[3][4]

Prostaglandin E2, often overexpressed in the tumor microenvironment, promotes tumor growth

and immune evasion. By blocking the PGE2-EP4 signaling pathway, AAT-008 is believed to

counteract these effects and sensitize tumors to radiation-induced cell killing, primarily by

modulating the anti-tumor immune response.[3]

These application notes provide a summary of the preclinical data and detailed protocols for

investigating the synergistic effects of AAT-008 and radiotherapy.

Mechanism of Action: AAT-008 and Radiotherapy
Synergy
Radiotherapy is a cornerstone of cancer treatment that induces cancer cell death primarily

through DNA damage. However, its effectiveness can be limited by the immunosuppressive

tumor microenvironment. Prostaglandin E2 (PGE2) is a key immunosuppressive molecule that

signals through its receptors, including EP4, on various immune cells.
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The proposed mechanism for the synergistic effect of AAT-008 and radiotherapy involves the

following steps:

Radiotherapy-Induced Tumor Cell Death: Radiation kills cancer cells, leading to the release

of tumor-associated antigens.

PGE2-Mediated Immunosuppression: In the tumor microenvironment, PGE2 binds to EP4

receptors on immune cells, leading to the suppression of anti-tumor immunity. This includes

inhibiting the function of effector T cells (Teff) and promoting the activity of regulatory T cells

(Treg), which dampen the immune response.

AAT-008 Mediated Reversal of Immunosuppression: AAT-008, as an EP4 antagonist, blocks

the binding of PGE2 to its receptor. This action is hypothesized to restore and enhance the

anti-tumor immune response by:

Increasing the infiltration and activation of cytotoxic CD8+ effector T cells (Teff) within the

tumor.

Decreasing the population and suppressive function of regulatory T cells (Treg).

Enhanced Anti-Tumor Immunity: The revitalized immune system, particularly the increased

ratio of effector T cells to regulatory T cells, can more effectively recognize and eliminate

cancer cells, including those damaged by radiotherapy. This leads to a more robust and

durable anti-tumor response.

Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by AAT-008 in the

context of the tumor microenvironment and its interaction with radiotherapy.
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Caption: PGE2-EP4 signaling pathway and AAT-008 mechanism.

Preclinical Data
Preclinical studies using a murine colon cancer model (CT26WT cells in Balb/c mice) have

demonstrated the potential of AAT-008 to enhance the efficacy of radiotherapy.

In Vivo Tumor Growth Delay
The combination of AAT-008 with radiotherapy resulted in a significant delay in tumor growth

compared to either treatment alone. While AAT-008 as a single agent showed minimal effect,

its combination with a single 9 Gy dose of radiation led to an additive and, at higher doses, a

supra-additive anti-tumor effect.

Modulation of the Tumor Immune Microenvironment
Flow cytometry analysis of tumors from treated mice revealed significant changes in the

immune cell populations.

Table 1: Effect of AAT-008 and Radiotherapy on Tumor Infiltrating T-cells
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Treatment Group
Mean Proportion of
Effector T cells
(Teff) (%)

Mean Proportion of
Regulatory T cells
(Treg) (%)

Mean Teff/Treg
Ratio

Radiotherapy (9 Gy)

alone
31 4.0 10

AAT-008 (10 mg/kg) +

Radiotherapy (9 Gy)
43 Not Reported Not Reported

AAT-008 (30 mg/kg) +

Radiotherapy (9 Gy)
Not Reported 1.5 22

Data is compiled from experiments described in Manabe et al., 2023. Note that different dosing

schedules and experimental endpoints were used for the Teff and Treg analyses.

Experimental Protocols
The following are detailed protocols based on published preclinical studies for evaluating the

combination of AAT-008 and radiotherapy.

In Vivo Tumor Growth Delay Study
Objective: To evaluate the anti-tumor efficacy of AAT-008 in combination with radiotherapy in a

syngeneic mouse tumor model.

Materials:

Cell Line: CT26WT murine colon carcinoma cells

Animals: 6- to 8-week-old female BALB/c mice

Drug: AAT-008, formulated for oral gavage

Vehicle Control: Appropriate vehicle for AAT-008

Irradiation Source: X-ray irradiator capable of delivering a precise dose of radiation

Calipers: For tumor measurement
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Caption: Experimental workflow for the in vivo tumor growth study.

Procedure:

Cell Culture: Culture CT26WT cells in appropriate media and conditions.

Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26WT cells in 100 µL of PBS into the

right flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the

tumors with calipers every other day. Calculate tumor volume using the formula: (Length x

Width^2) / 2.

Randomization: When tumors reach an average volume of approximately 100-150 mm³,

randomize mice into the following treatment groups (n=8-10 mice per group):

Vehicle Control

AAT-008 alone (e.g., 10 mg/kg and 30 mg/kg)

Radiotherapy alone (9 Gy)

AAT-008 (e.g., 10 mg/kg and 30 mg/kg) + Radiotherapy (9 Gy)

Drug Administration: Administer AAT-008 or vehicle via oral gavage daily for the duration of

the study (e.g., 14-21 days).

Radiotherapy: On a designated day (e.g., Day 3 after randomization), irradiate the tumors of

mice in the radiotherapy groups with a single dose of 9 Gy. Anesthetize the mice and shield

the rest of their bodies during irradiation.

Data Collection: Continue to measure tumor volume and body weight every other day until

the tumors reach the predetermined endpoint (e.g., 2000 mm³).

Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth delay

and perform statistical analysis to determine the significance of the differences between the

treatment groups.
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Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment

following treatment with AAT-008 and radiotherapy.

Materials:

Tumors harvested from treated mice (from the in vivo study)

Collagenase D, Dispase, and DNase I for tissue digestion

70 µm cell strainers

Red blood cell lysis buffer

FACS buffer (PBS with 2% FBS)

Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, FoxP3, etc.

Flow cytometer

Procedure:

Tumor Dissociation: At a predetermined time point after treatment (e.g., 7-10 days after

radiotherapy), euthanize the mice and excise the tumors. Mince the tumors and digest them

in a solution of collagenase D, dispase, and DNase I to obtain a single-cell suspension.

Cell Preparation: Pass the cell suspension through a 70 µm cell strainer. Lyse red blood cells

using a lysis buffer. Wash the cells with FACS buffer.

Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific

for different immune cell markers. For intracellular staining (e.g., FoxP3), use a fixation and

permeabilization kit according to the manufacturer's instructions.

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
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Data Analysis: Analyze the flow cytometry data to quantify the proportions of different

immune cell populations (e.g., CD8+ T cells, CD4+ FoxP3+ regulatory T cells) within the

CD45+ leukocyte gate.

Conclusion
The combination of the EP4 antagonist AAT-008 with radiotherapy represents a promising

strategy to enhance anti-tumor efficacy. The preclinical data strongly suggest that AAT-008 can

overcome the immunosuppressive tumor microenvironment, thereby sensitizing tumors to the

effects of radiation. The provided protocols offer a framework for further investigation into this

novel combination therapy. Further studies are warranted to explore the full potential of AAT-
008 in different cancer models and to pave the way for future clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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